molecular formula C12H21NO3 B14903001 3-(1-Butyrylpiperidin-2-yl)propanoic acid

3-(1-Butyrylpiperidin-2-yl)propanoic acid

Cat. No.: B14903001
M. Wt: 227.30 g/mol
InChI Key: VAGIPZMCNVQVBI-UHFFFAOYSA-N
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Description

3-(1-Butyrylpiperidin-2-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butyryl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butyrylpiperidin-2-yl)propanoic acid typically involves the reaction of piperidine derivatives with butyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butyrylpiperidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyryl group or the propanoic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-Butyrylpiperidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Butyrylpiperidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)propanoic acid
  • 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
  • 3-(pyridin-2-yl)propanoic acid

Uniqueness

3-(1-Butyrylpiperidin-2-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

3-(1-butanoylpiperidin-2-yl)propanoic acid

InChI

InChI=1S/C12H21NO3/c1-2-5-11(14)13-9-4-3-6-10(13)7-8-12(15)16/h10H,2-9H2,1H3,(H,15,16)

InChI Key

VAGIPZMCNVQVBI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCCC1CCC(=O)O

Origin of Product

United States

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